molecular formula C11H7F3N2O3 B6156705 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1260676-31-0

1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B6156705
CAS RN: 1260676-31-0
M. Wt: 272.2
InChI Key:
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Description

1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid (TFPCA) is an organic compound that has been gaining attention for its potential applications in scientific research. It is a fluorinated aromatic carboxylic acid that has been found to be useful in a variety of biochemical and physiological processes. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions. In

Scientific Research Applications

1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid has been found to be useful in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, the study of protein-protein interactions, and the study of protein-DNA interactions. It has also been used in the study of gene regulation, metabolic pathways, and drug delivery systems.

Mechanism of Action

1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to the active site of the enzyme or protein and blocks its activity. It also binds to DNA and RNA molecules and prevents them from binding to other molecules, thus preventing gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and other biological molecules. It has also been found to inhibit the expression of genes and the activity of metabolic pathways.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments, including its easy synthesis, its ability to bind to a variety of molecules, and its low toxicity. However, it has several limitations, including its low solubility, its tendency to form complexes with other molecules, and its instability in some conditions.

Future Directions

There are a number of potential future directions for the study of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid. These include the development of new synthesis methods, the exploration of new applications in scientific research, the study of its mechanism of action, the exploration of its biochemical and physiological effects, and the development of new laboratory experiments. Additionally, the potential use of this compound in drug delivery systems and gene therapy could be explored. Finally, the potential use of this compound as a drug itself could be studied.

Synthesis Methods

1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid can be synthesized through a variety of methods, including the Wittig reaction, the Ugi reaction, the Biginelli reaction, and the Suzuki coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form a new carbon-carbon bond. The Ugi reaction involves the reaction of an amine, a carboxylic acid, an aldehyde, and an isocyanide to form an amide. The Biginelli reaction involves the reaction of an aldehyde, an aromatic acid, and an amine to form a dihydropyrimidine. The Suzuki coupling reaction involves the coupling of an aryl halide and an organoboron compound to form a new carbon-carbon bond.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form 4-(trifluoromethoxy)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-(trifluoromethoxy)phenyl)-3-oxobutane-1,2-dioic acid ethyl ester. The final step involves the hydrolysis of the ester to form the target compound.", "Starting Materials": [ "4-(trifluoromethoxy)benzaldehyde", "hydrazine hydrate", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 4-(trifluoromethoxy)benzaldehyde is reacted with hydrazine hydrate in ethanol to form 4-(trifluoromethoxy)phenylhydrazine.", "Step 2: 4-(trifluoromethoxy)phenylhydrazine is reacted with ethyl acetoacetate in ethanol to form 1-(4-(trifluoromethoxy)phenyl)-3-oxobutane-1,2-dioic acid ethyl ester.", "Step 3: The ester is hydrolyzed using sodium hydroxide in water to form 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid." ] }

CAS RN

1260676-31-0

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.2

Purity

95

Origin of Product

United States

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